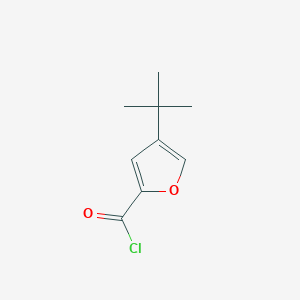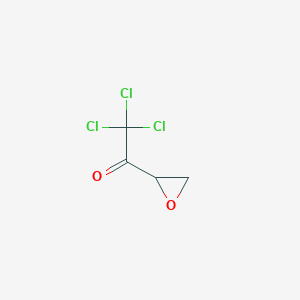
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.30 g/mol . It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-oxopiperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is used in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar in structure but lacks the oxo group on the piperazine ring.
tert-Butyl 2-(2-oxopiperazin-1-yl)acetate: Contains an acetate group instead of the ethyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a different ring structure with two oxo groups .
Propiedades
Fórmula molecular |
C11H21N3O3 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14/h4-8H2,1-3H3,(H,12,15)(H,13,16) |
Clave InChI |
OYDCMRRMADYBRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1CCNC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)



![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)

![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)


![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
